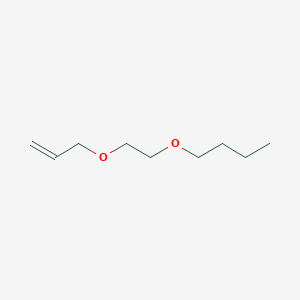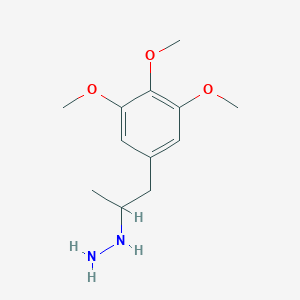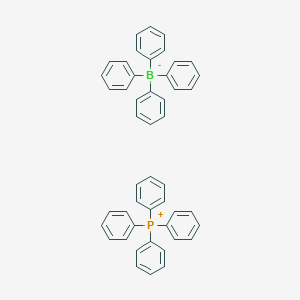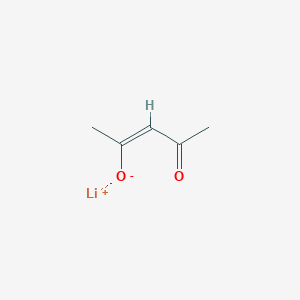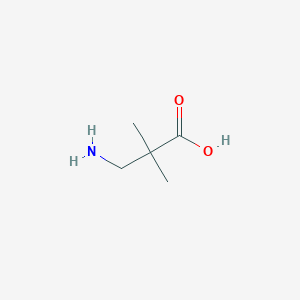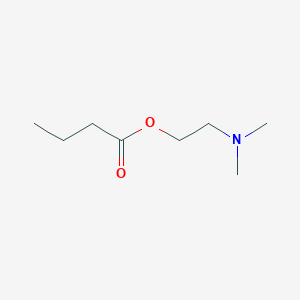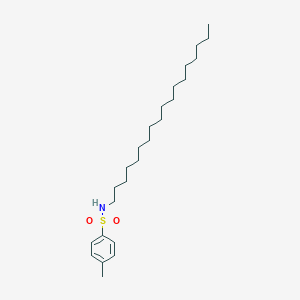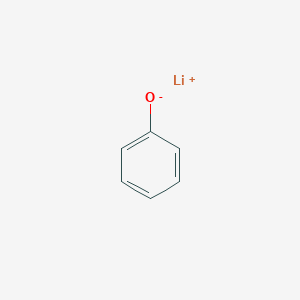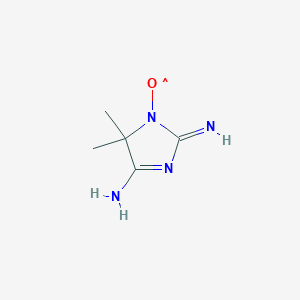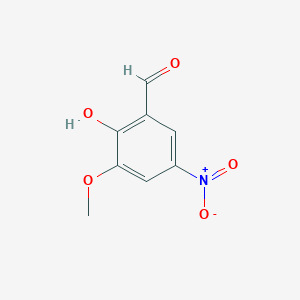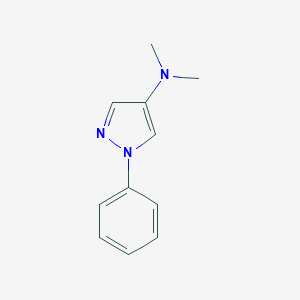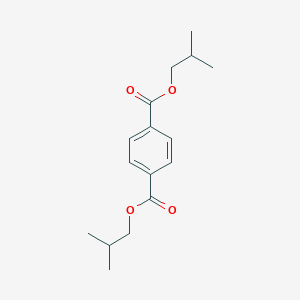
Diisobutyl terephthalate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of terephthalate derivatives is described in several papers. For instance, disodium terephthalate and its derivatives are synthesized using simple acid-base chemistry for use as anode materials in sodium-ion batteries, demonstrating excellent electrochemical performance . Another study details the synthesis of bis(4-hydroxybutyl) terephthalate (BHBT) from the condensation of dimethyl terephthalate with 1,4-butanediol, followed by transurethane polycondensation to create non-isocyanate thermoplastic polyurethanes (NI-TPUs) containing dibutylene terephthalate units . Additionally, the synthesis and characterization of monomeric Bis-(4-hydroxybutyl) terephthalate are reported, with titanium iso-propoxide being a superior catalyst for transesterification .
Molecular Structure Analysis
The molecular structure of terephthalate derivatives is explored in the context of coordination polymers. One-dimensional coordination polymers of macrocyclic nickel(II) complexes with terephthalate and trans-butene dicarboxylate are synthesized, and their structures are characterized by single-crystal X-ray analyses . These structures consist of one-dimensional chains with Ni(II) ions coordinated by nitrogen atoms from the macrocyclic ligand and carboxylate oxygen atoms from the terephthalate group.
Chemical Reactions Analysis
The chemical reactions involving terephthalate derivatives are complex and varied. For example, the solubility of terephthalic acid in the reaction system oligomeric bishydroxybutyl terephthalates—1,4-butanediol is measured, and the results are fitted with a solubility model based on the Margules equation . Another study discusses the synthesis of the plasticizer dioctyl terephthalate from terylene waste and isooctyl alcohol, using solid superacids as catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of terephthalate derivatives are extensively analyzed. The NI-TPUs synthesized in one study are characterized by various techniques, revealing molecular weights (Mn and Mw), glass transition temperatures (Tg), melting temperatures (Tm), initial decomposition temperatures, and tensile strength, indicating improved mechanical properties due to the introduction of dibutylene terephthalate units . The solubility study provides data on the fusion enthalpies and activity coefficients of terephthalic acid in the reaction system .
Wissenschaftliche Forschungsanwendungen
Application in Genetic Toxicology
Diisobutyl terephthalate and its related compounds have been studied for their genetic toxicology profile. For instance, Di(2‐ethylhexyl) terephthalate (DEHT) was found not to be genotoxic in various assays, including the Ames Salmonella bacterial mutagenicity assay and the Chinese hamster ovary/hypoxanthine guanine phosphoribosyl transferase in vitro mammalian cell mutagenicity assay (Barber, 1994).
Application in Polymer Technology
Plasticizers like Diisobutyl terephthalate and its isomers are widely used in polymer technology. Their role in enhancing the properties of polymers such as polyvinyl chloride has been extensively researched. For example, the absence of sensitization or irritation by these plasticizers in human skin tests supports their safe use in various applications (David, Lockhart, & Ruble, 2003).
Application in Environmental Studies
Diisobutyl terephthalate and related compounds have been investigated in environmental studies, particularly focusing on their presence in consumer products and potential effects on the environment. For example, the assessment of phthalic acid and phthalate esters in bottled drinking water highlighted the environmental persistence and potential health implications of these compounds (Montuori et al., 2008).
Biodegradation Studies
The biodegradation of Diisobutyl terephthalate and similar compounds has been a subject of interest, particularly in the context of environmental sustainability. Studies have demonstrated effective methods for the degradation of these compounds, such as aerobic composting processes, highlighting their potential for environmental remediation (Lee et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Biodegradation of phthalates using microorganisms could play a significant role . This work will provide an overview of phthalate pollution and biodegradation as a sustainable approach for their removal from major environmental matrixes, along with the challenges and future research perspectives for the clean-up of phthalates .
Eigenschaften
IUPAC Name |
bis(2-methylpropyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-5-7-14(8-6-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKWPGAPADIOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171962 | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutyl terephthalate | |
CAS RN |
18699-48-4 | |
| Record name | Diisobutyl terephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18699-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



